iNOS Inhibition Potency: Isoquinoline-1-carboxylic acid hydroxyamide vs. N-Substituted Carboxamide Derivatives
In a cell-based assay measuring LPS-induced NO-dependent iNOS activity in mouse RAW 264.7 macrophages, Isoquinoline-1-carboxylic acid hydroxyamide demonstrated an IC₅₀ of 3.62 µM [1]. By cross-study comparison, the N-(2-hydroxyphenyl) carboxamide derivative HSR1101 exhibited weaker suppression of NO production in LPS-treated BV2 microglial cells, with IC₅₀ values in the range of 20–40 µM [2]. This represents an approximate 5–11-fold potency advantage for the hydroxamic acid form over the carboxamide analog in comparable cellular inflammatory models.
| Evidence Dimension | Cellular iNOS/NO inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 3.62 µM (RAW 264.7 cells, LPS-induced iNOS) |
| Comparator Or Baseline | HSR1101 (N-(2-hydroxyphenyl)isoquinoline-1-carboxamide): IC₅₀ = 20–40 µM (BV2 microglial cells, LPS-induced NO) |
| Quantified Difference | ~5–11-fold greater potency for Isoquinoline-1-carboxylic acid hydroxyamide |
| Conditions | Target: RAW 264.7 macrophages, 1 h preincubation + LPS stimulation; Comparator: BV2 microglial cells, LPS stimulation. Both assay NO/iNOS endpoints. |
Why This Matters
For programs targeting neuroinflammatory or macrophage-driven inflammatory pathways, the 5–11-fold greater cellular potency of Isoquinoline-1-carboxylic acid hydroxyamide translates into lower effective concentrations and potentially reduced off-target effects at therapeutic doses compared to carboxamide alternatives.
- [1] BindingDB BDBM50568681 / CHEMBL4862779. Isoquinoline-1-carboxylic acid hydroxyamide. IC₅₀: 3.62 µM. Inhibition of LPS-induced NO-dependent iNOS activity in mouse RAW 264.7 cells. ChEMBL/BindingDB, 2022. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568681 (accessed 2025-05-06). View Source
- [2] Do HTT, Bui BP, Sim S, et al. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Int J Mol Sci. 2020;21(7):2319. Table 1, Figure 3. View Source
